molecular formula C15H16F2N2O5S B2650305 4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034496-39-2

4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No. B2650305
CAS RN: 2034496-39-2
M. Wt: 374.36
InChI Key: ZDJAXXKSFMLLRA-UHFFFAOYSA-N
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Description

The compound “4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule. It contains a morpholine dione group, a piperidine ring, and a difluorophenyl group. The presence of these functional groups suggests that this compound might have interesting chemical properties and potential applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds can be synthesized through various methods. For instance, compounds with a piperidinyl group can be modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The difluorophenyl group is an organofluorine compound, which is a compound containing at least one carbon-fluorine bond .


Chemical Reactions Analysis

Based on the functional groups present in the compound, it can be inferred that it might undergo a variety of chemical reactions. For example, compounds with a piperidinyl group can react with alkyl chloride/bromide to form N-alkylated products .

Scientific Research Applications

Antibacterial Activity

The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been achieved using piperidine-4-carboxylic acid and 1,3-difluorobenzene. These compounds were obtained with yields ranging from 55% to 92% in relatively short reaction times . Notably, one of these derivatives exhibited antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well. This finding highlights its potential as an antimicrobial agent.

Pharmacological Applications

The isoxazole ring, a key structural motif in this compound, has been explored extensively in pharmaceutical and biological contexts. Isoxazole derivatives have demonstrated various activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects. Additionally, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an intermediate in the synthesis of paliperidone, a metabolite of the antipsychotic drug risperidone .

Fluorescent Dye Synthesis

Interestingly, 4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can be used as a starting reagent during the synthesis of 4,6-difluoro-5,7-dihydroxytryptamine and 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue), a fluorinated fluorescent dye .

Antifungal Derivatives

Derivatives of this compound have been investigated for their antifungal properties. For instance, a novel derivative, 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)], was synthesized and evaluated for its potential as an antifungal drug .

Chalcone Derivatives

Another fluorinated chalcone, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been studied for its crystal growth and characterization. This compound shows promise in various applications, including pharmaceuticals .

Enzyme Inhibition

N-benzylpiperidine benzisoxazole derivatives, related to 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, act as selective inhibitors of acetylcholinesterase (AChE). These inhibitors are used in the treatment of Alzheimer’s disease .

properties

IUPAC Name

4-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O5S/c16-11-2-1-3-12(17)15(11)25(22,23)18-6-4-10(5-7-18)19-13(20)8-24-9-14(19)21/h1-3,10H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJAXXKSFMLLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

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